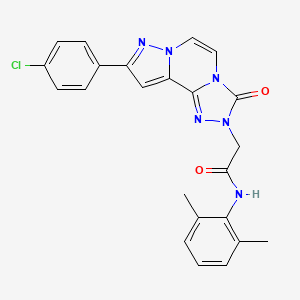
Chembl4517922
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Chemical properties describe how the compound reacts with other substances .Scientific Research Applications
Antiproliferative Activities
The core structure of CHEMBL4517922 has been investigated for its potential in inhibiting the proliferation of cancer cells. The compound’s analogs have shown promising results in tests against various human cancer cell lines, particularly those of gynecological origin . The ability to halt or slow down the growth of cancer cells is a critical area of research, and CHEMBL4517922’s efficacy in this field could lead to the development of new anticancer therapies.
DNA Intercalation
Compounds similar to CHEMBL4517922 have been designed and synthesized to act as DNA intercalators . These compounds can insert themselves between the base pairs of DNA, disrupting the normal biological processes and leading to cell death. This mechanism is particularly useful in the development of anticancer agents, as it targets the rapidly dividing cancer cells.
Adenosine Receptor Antagonism
CHEMBL4517922 derivatives have been explored as adenosine receptor antagonists . These receptors play a significant role in various physiological processes, including neurotransmission, and are a target for treating conditions such as Parkinson’s disease and other neurological disorders.
Multi-Target Ligand Development
The compound’s structure allows for functionalization, making it a suitable candidate for developing multi-target ligands . These ligands can interact with multiple targets simultaneously, which is beneficial in treating complex diseases that involve several biological pathways.
Drug Delivery Systems
The reactive nature of CHEMBL4517922 derivatives makes them useful in creating drug delivery systems . These systems can be designed to deliver therapeutic agents directly to the site of action, increasing the efficacy and reducing the side effects of drugs.
Diagnostic and Theranostic Systems
The compound’s derivatives can be functionalized to develop diagnostic or theranostic systems . These systems combine therapeutic and diagnostic functions, allowing for targeted treatment and real-time monitoring of the treatment’s effectiveness.
Kinase Inhibition
Research has indicated that certain derivatives of CHEMBL4517922 could act as kinase inhibitors . Kinases are enzymes that play a vital role in signal transduction and are implicated in many diseases, including cancer. Inhibiting these enzymes can disrupt the signaling pathways that lead to disease progression.
Molecular Libraries for Medicinal Chemistry
The privileged scaffold of CHEMBL4517922 makes it an excellent candidate for creating molecular libraries . These libraries are collections of diverse molecules that can be screened for various biological activities, accelerating the drug discovery process.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-4-3-5-15(2)21(14)25-20(31)13-30-23(32)28-10-11-29-19(22(28)27-30)12-18(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMVHRUYPBORDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

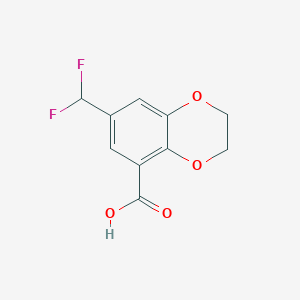
![5-ethyl-7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2934994.png)
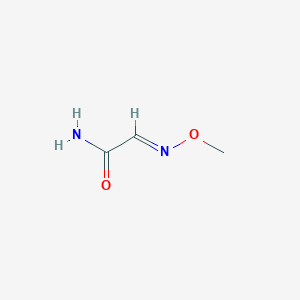


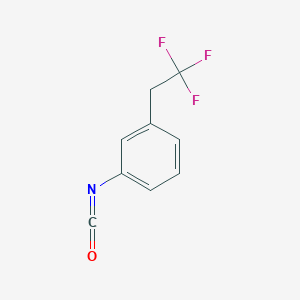


![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile](/img/structure/B2935009.png)
![[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2935010.png)
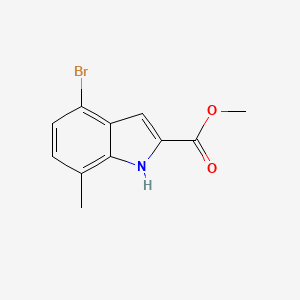
![6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B2935014.png)
